molecular formula C16H36Sn B116157 T-BUTYLTRI-N-BUTYLTIN CAS No. 157066-15-4

T-BUTYLTRI-N-BUTYLTIN

Cat. No.: B116157
CAS No.: 157066-15-4
M. Wt: 347.2 g/mol
InChI Key: QAQLMRHTEJKONO-UHFFFAOYSA-N
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Description

T-BUTYLTRI-N-BUTYLTIN is an organotin compound characterized by the presence of three butyl groups and one tert-butyl group attached to a tin atom. Organotin compounds, including tributyl(tert-butyl)stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Mechanism of Action

Target of Action

Tributyl(tert-butyl)stannane, also known as Tributyltin hydride, is primarily used as a reagent in organic synthesis . Its primary targets are organic halides and related groups .

Mode of Action

Tributyl(tert-butyl)stannane interacts with its targets through a radical chain mechanism . When combined with azobisisobutyronitrile (AIBN) or irradiated with light, it converts organic halides and related groups to the corresponding hydrocarbon . This process involves the radical Bu3Sn , which abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .

Biochemical Pathways

The compound is a very good radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This property allows it to cleave homolytically . It is used in various reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .

Pharmacokinetics

It is known that the compound is a distillable liquid that is mildly sensitive to air, decomposing to (bu3sn)2o . It is soluble in organic solvents .

Result of Action

The result of Tributyl(tert-butyl)stannane’s action is the conversion of organic halides and related groups to the corresponding hydrocarbon . This conversion is achieved through a radical chain mechanism .

Action Environment

The action of Tributyl(tert-butyl)stannane can be influenced by environmental factors. For instance, it is mildly sensitive to air . Moreover, its high toxicity and high fat solubility (lipophilicity) can limit its use . Therefore, with few exceptions, the use of tin hydrides should be avoided . The catalytic use of this reagent with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

T-BUTYLTRI-N-BUTYLTIN can be synthesized through various methods. One common approach involves the reduction of tributyltin chloride with lithium aluminium hydride. This method is widely used due to its efficiency and the availability of the reagents . Another method involves the reduction of tributyltin oxide with polymethylhydrosiloxane, which yields the desired stannane under reduced pressure .

Industrial Production Methods

In industrial settings, the production of tributyl(tert-butyl)stannane often involves large-scale reduction reactions using similar reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

T-BUTYLTRI-N-BUTYLTIN undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tributyl(tert-butyl)stannane include azobisisobutyronitrile (AIBN) and light irradiation, which facilitate radical chain mechanisms . The reactions typically occur under mild conditions, making the compound a versatile reagent in organic synthesis.

Major Products

The major products formed from reactions involving tributyl(tert-butyl)stannane depend on the specific reaction type. For example, in reduction reactions, the primary products are hydrocarbons, while in dehalogenation reactions, the halogen-free organic molecules are obtained .

Comparison with Similar Compounds

Properties

IUPAC Name

tributyl(tert-butyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQLMRHTEJKONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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